Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
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Overview
Description
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol . This compound is known for its unique structural features, which include a dimethylamino group, a phenylthio group, and a phenylmethyl ester group. It is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves multiple steps. One common method includes the reaction of a suitable carbamate precursor with a phenylthio-substituted intermediate under controlled conditions. The reaction typically requires the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants to the desired compound .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a phenylmethyl group.
Uniqueness
Carbamic acid, N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester is unique due to its combination of a dimethylamino group, a phenylthio group, and a phenylmethyl ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Carbamic acid derivatives, particularly those with complex structures like N-[(1R)-3-(dimethylamino)-3-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 306.42 g/mol
This structure contributes to its interaction with biological systems, particularly through its functional groups that may influence enzyme inhibition and receptor binding.
Pharmacological Properties
- Antimicrobial Activity : Studies indicate that carbamic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Cytotoxic Effects : Research has demonstrated that certain carbamic acid derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which is detrimental to cellular integrity .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions .
The biological activity of carbamic acid derivatives can be attributed to several mechanisms:
- Receptor Modulation : These compounds may bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Enzyme Interference : By inhibiting enzymes involved in neurotransmitter breakdown or synthesis, these compounds can prolong the action of neurotransmitters.
- Oxidative Stress Induction : The generation of ROS can trigger cellular pathways leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a related carbamic acid derivative against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential for development as an antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines demonstrated that a structurally similar carbamic acid derivative induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events .
Data Table
Properties
Molecular Formula |
C20H24N2O3S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
benzyl N-[4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24) |
InChI Key |
ZEGCMFVLMOXSFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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